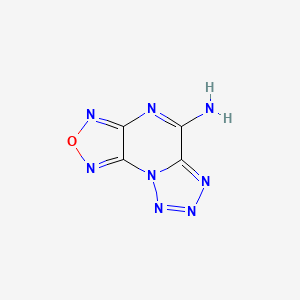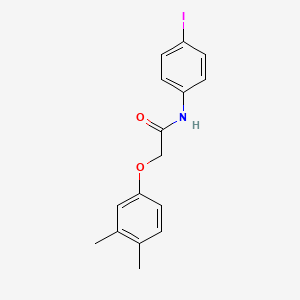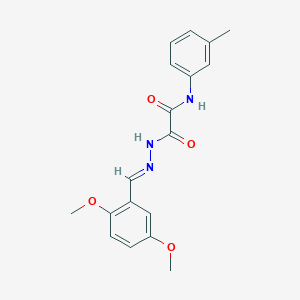![molecular formula C19H19N5O7 B11563899 (3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide](/img/structure/B11563899.png)
(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group, an acetamido group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the dinitrophenyl acetamido intermediate. This intermediate is then reacted with an appropriate butanamide derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to ensure the purity and stability of the final product. Techniques such as crystallization and chromatography are commonly employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dinitrophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The dinitrophenyl group is known to interact with nucleophilic sites on enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to proteins and altering their function.
Comparison with Similar Compounds
Similar Compounds
2,4-DINITROPHENYLHYDRAZINE: Known for its use in the identification of carbonyl compounds.
N-(2-METHOXYPHENYL)ACETAMIDE: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C19H19N5O7 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
(3E)-3-[[2-(2,4-dinitrophenyl)acetyl]hydrazinylidene]-N-(2-methoxyphenyl)butanamide |
InChI |
InChI=1S/C19H19N5O7/c1-12(9-18(25)20-15-5-3-4-6-17(15)31-2)21-22-19(26)10-13-7-8-14(23(27)28)11-16(13)24(29)30/h3-8,11H,9-10H2,1-2H3,(H,20,25)(H,22,26)/b21-12+ |
InChI Key |
QVABWPYSQQQKAV-CIAFOILYSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC(=O)NC2=CC=CC=C2OC |
Canonical SMILES |
CC(=NNC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B11563816.png)
![4-Chloro-N-({N'-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11563819.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11563835.png)
![3-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B11563842.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B11563848.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11563851.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-phenylacetamide](/img/structure/B11563854.png)
![4-[(4-methylphenoxy)methyl]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11563856.png)
![5-{[5-(2,4-Dimethyl-5-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11563857.png)


![2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}hydrazinyl]-2-oxo-N-phenylacetamide (non-preferred name)](/img/structure/B11563878.png)
![N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11563893.png)
